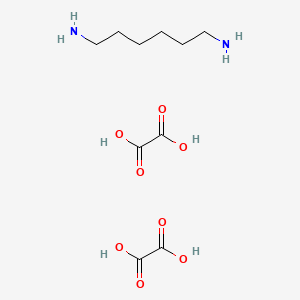

Hexane-1,6-diamine;oxalic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

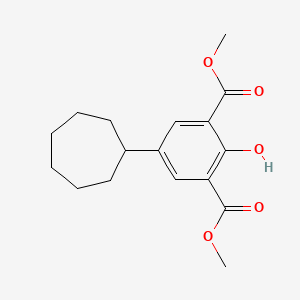

Hexane-1,6-diamine, also known as hexamethylenediamine, is an organic compound with the formula H₂N(CH₂)₆NH₂. It consists of a hexamethylene hydrocarbon chain terminated with amine functional groups. This compound is a colorless solid with a strong amine odor and is primarily used in the production of polymers, such as nylon 66 . Oxalic acid, on the other hand, is a dicarboxylic acid with the formula (COOH)₂. It is a colorless crystalline solid that is soluble in water and is commonly used as a cleaning agent and in various chemical synthesis processes .

Méthodes De Préparation

Hexane-1,6-diamine: Hexane-1,6-diamine is typically produced by the hydrogenation of adiponitrile. The reaction involves the following steps:

- Adiponitrile is hydrogenated in the presence of a catalyst, such as cobalt or iron, and ammonia.

- The reaction is conducted on molten adiponitrile diluted with ammonia, resulting in hexane-1,6-diamine .

An alternative method uses Raney nickel as the catalyst and adiponitrile diluted with hexane-1,6-diamine itself as the solvent. This process operates without ammonia and at lower pressure and temperature .

Oxalic Acid: Oxalic acid can be prepared by the oxidation of carbohydrates or glucose using nitric acid. Industrially, it is produced by the oxidation of carbohydrates with nitric acid in the presence of vanadium pentoxide as a catalyst .

Analyse Des Réactions Chimiques

Hexane-1,6-diamine: Hexane-1,6-diamine undergoes various chemical reactions, including:

Condensation Reactions: It reacts with dicarboxylic acids, such as adipic acid, to form polyamides like nylon 66.

Phosgenation: It reacts with phosgene to produce hexamethylene diisocyanate, which is used in the production of polyurethane.

Cross-linking: It serves as a cross-linking agent in epoxy resins.

Oxalic Acid: Oxalic acid undergoes several types of reactions, including:

Reduction: It can be reduced to glycolic acid using reducing agents like zinc and hydrochloric acid.

Decomposition: When heated, oxalic acid decomposes into carbon dioxide and formic acid.

Complexation: It forms complexes with metal ions, which are used in various applications, including metal cleaning and extraction.

Applications De Recherche Scientifique

Hexane-1,6-diamine: Hexane-1,6-diamine is primarily used in the production of polymers. Its applications include:

Nylon 66 Production: It is a key monomer in the production of nylon 66, which is used in textiles, plastics, and automotive parts.

Polyurethane Production: It is used to produce hexamethylene diisocyanate, a monomer for polyurethane.

Epoxy Resins: It acts as a cross-linking agent in epoxy resins, enhancing their mechanical properties.

Oxalic Acid: Oxalic acid has various applications in scientific research, including:

Cleaning Agent: It is used as a cleaning agent for removing rust and stains.

Chemical Synthesis: It is used as a reagent in the synthesis of various organic compounds.

Metal Complexation: It forms complexes with metal ions, which are used in metal extraction and purification processes.

Mécanisme D'action

Hexane-1,6-diamine: Hexane-1,6-diamine exerts its effects primarily through its amine functional groups. These groups participate in condensation reactions with carboxylic acids to form amide bonds, leading to the formation of polymers like nylon 66 . The amine groups also react with isocyanates to form urethane linkages in polyurethanes .

Oxalic Acid: Oxalic acid acts as a chelating agent, binding to metal ions and forming stable complexes. This property is utilized in metal cleaning and extraction processes . Additionally, oxalic acid can undergo redox reactions, serving as a reducing agent in various chemical reactions .

Comparaison Avec Des Composés Similaires

Hexane-1,6-diamine: Similar compounds include:

Pentylamine: A shorter-chain amine with similar reactivity but different physical properties.

Cadaverine: A diamine with a similar structure but different applications.

Methylhexanamine: A structurally related amine with different uses.

Oxalic Acid: Similar compounds include:

Propriétés

Numéro CAS |

93787-01-0 |

|---|---|

Formule moléculaire |

C10H20N2O8 |

Poids moléculaire |

296.27 g/mol |

Nom IUPAC |

hexane-1,6-diamine;oxalic acid |

InChI |

InChI=1S/C6H16N2.2C2H2O4/c7-5-3-1-2-4-6-8;2*3-1(4)2(5)6/h1-8H2;2*(H,3,4)(H,5,6) |

Clé InChI |

MFNZPARXWHPQOQ-UHFFFAOYSA-N |

SMILES canonique |

C(CCCN)CCN.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Heptylundecyl)oxy]propane-1,2-diol](/img/structure/B14372419.png)

![Methyl 2-benzamido-3-[4-(bis(2-hydroxyethyl)amino)phenyl]prop-2-enoate](/img/structure/B14372460.png)

![N-[(3-Acetyl-2,2-dimethylcyclobutyl)methyl]-N'-pyridin-2-ylurea](/img/structure/B14372479.png)

![5,7,7-Trimethyl-2-pentyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14372506.png)